(E)-3-Styrylcinnoline
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Overview
Description
(E)-3-Styrylcinnoline is an organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring The this compound is characterized by the presence of a styryl group attached to the third position of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Styrylcinnoline typically involves the reaction of cinnoline derivatives with styrene or its derivatives. One common method is the palladium-catalyzed Heck reaction, where cinnoline is reacted with styrene in the presence of a palladium catalyst and a base. The reaction conditions often include heating the mixture to a temperature range of 100-150°C under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Styrylcinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding cinnoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced cinnoline derivatives.
Substitution: The styryl group in this compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Cinnoline oxides.
Reduction: Reduced cinnoline derivatives.
Substitution: Halogenated or nucleophile-substituted cinnoline derivatives.
Scientific Research Applications
(E)-3-Styrylcinnoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-Styrylcinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets are still under investigation, but the compound’s structure allows it to interact with various biological molecules.
Comparison with Similar Compounds
Cinnoline: The parent compound without the styryl group.
Styrene: The precursor used in the synthesis of (E)-3-Styrylcinnoline.
Other Styrylcinnolines: Compounds with different substituents on the styryl group.
Uniqueness: this compound is unique due to the presence of the (E)-styryl group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C16H12N2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]cinnoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-12H/b11-10+ |
InChI Key |
AWBTVSLTEQNTFY-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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